

Application Note: Quantification of Sphingosine 1-Phosphate in Plasma using LC-MS/MS

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Compound of Interest

Compound Name: Sphingosine 1-Phosphate

Cat. No.: B013887

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Abstract

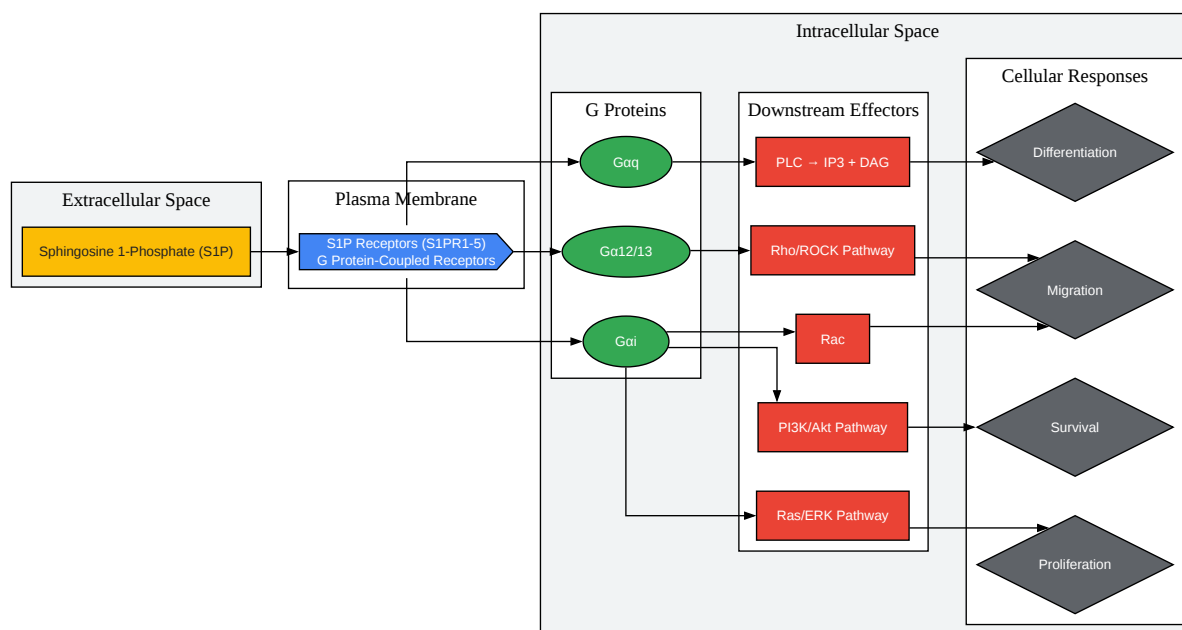
Sphingosine 1-phosphate (S1P) is a critical signaling sphingolipid involved in a multitude of physiological and pathological processes, including immune cell trafficking, angiogenesis, and cardiovascular function.[1][2] Its concentration in plasma is a valuable biomarker for various diseases. This application note details a robust and sensitive method for the quantification of S1P in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation extraction and utilizes a stable isotope-labeled internal standard for accurate quantification. The method is validated according to regulatory guidelines, demonstrating high accuracy, precision, and a short analysis time suitable for high-throughput clinical studies.[3]

Introduction

Sphingosine 1-phosphate is a bioactive lipid mediator that exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5).[4] In circulation, S1P is primarily bound to high-density lipoprotein (HDL) associated with apolipoprotein M (ApoM) and albumin.[1][2] Given its role in diverse cellular functions, the accurate measurement of S1P levels in plasma is of significant interest for both basic research and clinical drug development. LC-MS/MS has emerged as the preferred technology for S1P quantification due to its superior sensitivity, specificity, and precision compared to other methods.[4][5] This note provides a detailed protocol for a validated LC-MS/MS assay for plasma S1P.

Sphingosine 1-Phosphate Signaling Pathway

S1P signaling is initiated by the binding of S1P to its receptors on the cell surface, leading to the activation of various downstream G proteins and effector pathways. This intricate signaling network regulates key cellular processes such as proliferation, survival, and migration.



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Caption: S1P Signaling Pathway.

Experimental Protocols

Materials and Reagents

- **Sphingosine 1-Phosphate (S1P)** standard (Avanti Polar Lipids, Inc.)
- **Sphingosine 1-Phosphate-d7 (S1P-d7)** internal standard (IS) (Avanti Polar Lipids, Inc.)
- Methanol, LC-MS grade (Fisher Scientific)
- Formic acid, LC-MS grade (Fisher Scientific)
- Water, LC-MS grade (Fisher Scientific)
- Human plasma (EDTA) (BioIVT)
- Bovine Serum Albumin (BSA), fatty acid-free (Sigma-Aldrich)

Equipment

- Liquid Chromatography system (e.g., Shimadzu Nexera X2, Waters ACQUITY UPLC)
- Tandem Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)
- Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 μ m)
- Microcentrifuge
- Analytical balance

Standard and Internal Standard Preparation

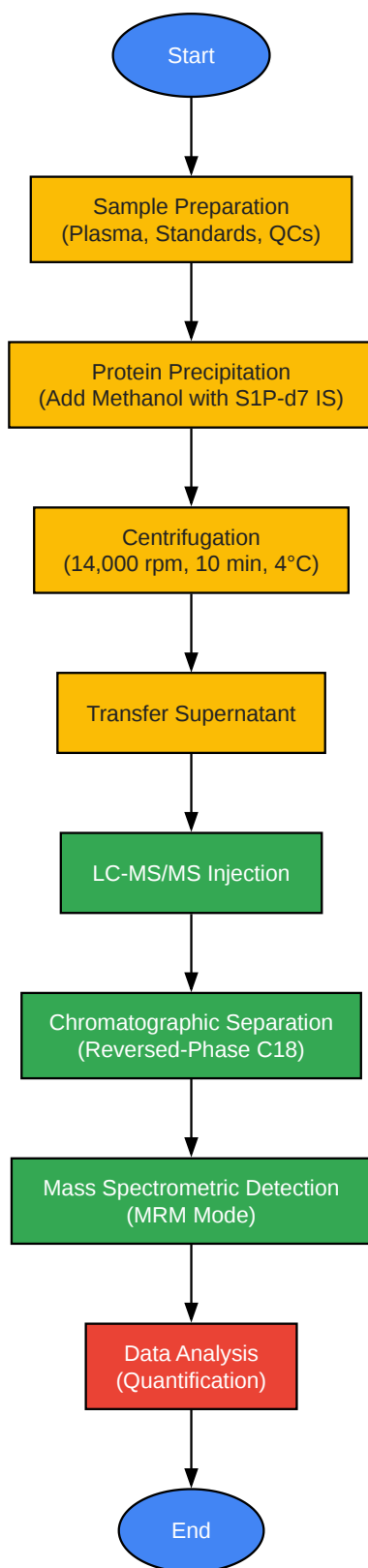
- **S1P Stock Solution (1 mg/mL):** Dissolve 1 mg of S1P in 1 mL of methanol.
- **S1P Working Solutions:** Serially dilute the S1P stock solution with methanol to prepare working solutions for calibration standards.
- **Internal Standard (IS) Stock Solution (1 mg/mL):** Dissolve 1 mg of S1P-d7 in 1 mL of methanol.

- IS Working Solution (30 nM): Dilute the IS stock solution in methanol. This solution will also serve as the protein precipitation solution.

Sample Preparation

- Calibration Standards: Prepare calibration standards by spiking the appropriate S1P working solutions into a surrogate matrix (e.g., 4% BSA in phosphate-buffered saline) to achieve final concentrations ranging from 0.01 μ M to 2 μ M.[5]
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the surrogate matrix.
- Plasma Sample Preparation:
 - Thaw plasma samples on ice.
 - To 50 μ L of plasma, calibration standard, or QC sample, add 150 μ L of the IS working solution (30 nM S1P-d7 in methanol).
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Workflow



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Caption: LC-MS/MS Workflow.

LC-MS/MS Parameters

Liquid Chromatography

Parameter	Value
Column	Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 μ m)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Methanol with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L
Gradient	50% B to 98% B in 2.0 min, hold for 1.0 min, re-equilibrate

Mass Spectrometry

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
S1P Transition	m/z 380.3 \rightarrow 264.3
S1P-d7 Transition	m/z 387.3 \rightarrow 271.3
Dwell Time	100 ms
Collision Energy	Optimized for specific instrument
Curtain Gas	30 psi
IonSpray Voltage	5500 V
Temperature	500°C

Results and Discussion

Method Validation

The LC-MS/MS method was validated for linearity, sensitivity, accuracy, precision, and stability.

Linearity and Sensitivity

The calibration curve was linear over the range of 0.05 to 2 μM .^[5] The lower limit of quantification (LOQ) was determined to be 0.05 μM with a signal-to-noise ratio greater than 10.^[5]

Parameter	Result
Calibration Range	0.05 - 2 μM
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantification (LOQ)	0.05 μM

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results were within the acceptable limits of $\pm 15\%$ for accuracy and a coefficient of variation (CV) of $\leq 15\%$.

QC Level	Concentration (μM)	Intra-day Accuracy (%)	Intra-day Precision (%CV)	Inter-day Accuracy (%)	Inter-day Precision (%CV)
Low	0.15	102.3	6.8	104.1	8.2
Medium	0.75	98.7	4.5	99.5	5.9
High	1.50	101.5	3.1	102.0	4.3

Stability

S1P in processed plasma samples was found to be stable for at least 24 hours at room temperature in the autosampler.[5]

Application to Human Plasma Samples

The validated method was applied to the quantification of S1P in human plasma samples from healthy volunteers (n=6). The mean concentration of S1P was determined to be $1 \pm 0.09 \mu\text{M}$, which is consistent with previously reported values.[5][6]

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of **sphingosine 1-phosphate** in human plasma. The method demonstrates excellent sensitivity, accuracy, and precision, making it suitable for high-throughput analysis in clinical and research settings. The detailed protocol and workflow provide a solid foundation for researchers and drug development professionals to implement this assay in their laboratories for the reliable measurement of this important signaling molecule.

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